Noribogaine

Catalog No.
S613053
CAS No.
M.F
C19H24N2O
M. Wt
296.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Noribogaine

Product Name

Noribogaine

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1

InChI Key

RAUCDOKTMDOIPF-RYRUWHOVSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Synonyms

12-hydroxy-ibogamine, 12-hydroxyibogamine, 12-OH-ibogamine, noribogaine

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O

Description

Noribogaine is an organic heteropentacyclic compound that is ibogamine in which the indole hydrogen para to the indole nitrogen has been replaced by a hydroxy group. It is the primary (and long-lived) metabolite of ibogaine, the psychoactive indole alkaloid found in the African rainforest shrub Tabernanthe iboga. It has a role as a psychotropic drug, a serotonin uptake inhibitor, a NMDA receptor antagonist and a kappa-opioid receptor agonist. It is a monoterpenoid indole alkaloid, an organic heteropentacyclic compound, a tertiary amino compound and a secondary amino compound. It derives from an ibogaine. It is a conjugate base of a noribogaine(1+).

Noribogaine, also known as O-desmethylibogaine or 12-hydroxyibogamine, is a psychoactive compound derived from the West African shrub Tabernanthe iboga. It is the primary active metabolite of ibogaine, which has been studied for its potential therapeutic effects, particularly in treating substance use disorders. Noribogaine possesses a complex polycyclic structure that includes a tryptamine motif embedded within an isoquinuclidine framework, contributing to its unique pharmacological profile .

, including:

  • Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide are used.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently employed.
  • Substitution: Reactions often involve halogenating agents like bromine and chlorine.

These reactions can yield various derivatives of noribogaine, each exhibiting distinct pharmacological activities.

Noribogaine exhibits a multifaceted biological profile characterized by its interactions with several neurotransmitter systems:

  • Serotonin Transporter: It acts as a potent inhibitor of serotonin reuptake, demonstrating significantly higher potency compared to ibogaine. This action elevates serotonin levels in the brain .
  • Opioid Receptors: Noribogaine functions as a partial agonist at kappa opioid receptors and displays weak antagonistic properties at mu opioid receptors. Its unique binding profile contributes to its anti-addictive effects and modulation of opiate tolerance .
  • N-Methyl-D-aspartate Receptor: It exhibits weak antagonistic activity at this receptor, which is involved in pain transmission and neuroplasticity .

The synthesis of noribogaine typically involves the demethoxycarbonylation of coronaridine, a precursor compound derived from the iboga alkaloid family. The synthesis can be challenging due to the need for specific reaction conditions and catalysts. Recent advancements in synthetic chemistry have improved the scalability of noribogaine production, allowing for more efficient synthesis methods that maintain high purity levels .

Noribogaine's applications primarily lie in the fields of medicine and research:

  • Substance Use Disorder Treatment: It has shown promise in reducing drug-seeking behavior in animal models, particularly for substances like cocaine and morphine. Its anti-addictive properties make it a candidate for therapeutic use in addiction treatment .
  • Neuroscience Research: Due to its ability to modulate neurotransmitter systems, noribogaine is valuable for studying brain function and behavior. Its effects on serotonin levels and opioid receptor activity provide insights into addiction mechanisms .

Studies have demonstrated that noribogaine interacts with multiple molecular targets:

  • It binds effectively to serotonin transporters, enhancing serotonin availability.
  • Noribogaine's interaction with kappa opioid receptors suggests potential analgesic effects without the dysphoria typically associated with kappa agonists.
  • Its biased agonism at kappa opioid receptors distinguishes it from other compounds, potentially leading to fewer side effects compared to traditional opioids .

Noribogaine shares structural similarities with several other compounds within the iboga alkaloid family and related substances. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityPrimary ActivityUnique Features
IbogaineYesAnti-addictiveParent compound; broader receptor activity
18-MethoxycoronaridineYesAnti-addictiveLacks some psychoactive effects
NaloxoneNoOpioid antagonistPrimarily used for opioid overdose treatment
6'-GNTINoKappa opioid receptor antagonistMore selective for kappa receptors
Oxa-noribogaineYesKappa opioid receptor agonistEnhanced potency compared to noribogaine

Noribogaine's unique pharmacological profile, particularly its biased agonism at kappa opioid receptors and potent serotonin reuptake inhibition, sets it apart from these similar compounds. This distinctiveness may contribute to its therapeutic potential without the adverse effects commonly associated with traditional opioids .

XLogP3

3.6

Wikipedia

Noribogaine

Dates

Modify: 2024-02-18

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